molecular formula C13H14N2O4 B1394625 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid CAS No. 940461-45-0

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid

Cat. No.: B1394625
CAS No.: 940461-45-0
M. Wt: 262.26 g/mol
InChI Key: YNVCXVONGMHDMV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid (IUPAC name: 4-oxo-4-[[4-[(1-oxopropyl)amino]phenyl]amino]-2-butenoic acid) is a substituted butenoic acid derivative featuring a propionylamino group (-NHCOCH2CH3) attached to the para position of an aniline ring. Its molecular formula is C13H14N2O4, with a molecular weight of 262.27 g/mol .

Properties

IUPAC Name

4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVCXVONGMHDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Methods

Parameter Conventional Microwave
Time 4–6 hours 10–30 minutes
Temperature 50–80°C 100–120°C
Solvent Ethyl acetate/MEK Solvent-free
Scalability Industrial (kg-scale) Lab-scale (mg–g)
Byproducts Minimal Requires purification

Critical Factors:

Industrial Applicability

The patent method (WO2006049676A1) is preferred for large-scale synthesis due to:

  • Elimination of volatile organic solvents via vacuum distillation.
  • Direct dispersion in mineral oil, avoiding solid-handling issues.
  • Compatibility with continuous-flow reactors (Fig. 1).

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Properties References
4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid C13H14N2O4 262.27 Propionylamino (-NHCOCH2CH3) Biochemical reagent potential; commercial availability (BBB/835)
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid C11H11NO3 205.21 4-Methylphenyl Used as a biochemical reagent; studied for physicochemical properties
4-Phenyl-3-butenoic acid (PBA) C10H10O2 162.19 Phenyl at C3 Inhibits neuropeptide amidation (anti-inflammatory/analgesic); targets PAM enzyme
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid C8H11NO3 169.18 Pyrrolidin-1-yl Part of triazine derivatives; potential in heterocyclic synthesis
4-{[4-(1-Azepanylcarbonyl)phenyl]amino}-4-oxo-2-butenoic acid C16H19N3O3 301.34 Azepanylcarbonyl Modified solubility due to bulky azepane ring
4-Oxo-4-[(3-(triethoxysilyl)propyl)amino]-2-butenoic acid C13H25NO6Si 331.42 Triethoxysilylpropyl Enhanced hydrophobicity; potential for surface functionalization
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C15H14BrNO3S 368.25 Bromophenyl, thienylmethyl Bromine substituent may increase electrophilic reactivity

Physicochemical and Functional Comparisons

Backbone Variations
  • α,β-Unsaturated Ketone vs. In contrast, saturated analogs like 4-oxo-4-pyrrolidin-1-yl-butanoic acid () lack this conjugation, reducing reactivity .
Substituent Effects
  • Propionylamino vs.
  • Triethoxysilylpropyl Functionalization: The triethoxysilyl group in 4-oxo-4-[(3-(triethoxysilyl)propyl)amino]-2-butenoic acid () enables silane-based crosslinking, making it suitable for material science applications, unlike the target compound .

Biological Activity

4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid, with the CAS number 940461-45-0, is a synthetic organic compound characterized by a butenoic acid backbone linked to a propionylamino phenyl group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC13H14N2O4
Molecular Weight262.261 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point598 ± 50 °C
LogP0.31

The compound exhibits a unique structure that facilitates various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound has promising antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interaction with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : A study examining various derivatives of similar compounds demonstrated that certain analogs exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for the most potent compounds were reported as follows:
    • Compound A : IC50 = 22.09 µg/mL against A-549
    • Compound B : IC50 = 6.40 µg/mL against MCF-7
    These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds, highlighting the potential of this compound as a lead compound for further development in cancer therapy .
  • Antimicrobial Activity : Additional studies have explored the antimicrobial properties of this compound, where it showed effectiveness against various bacterial strains. The exact mechanisms are still under investigation but are thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-Oxo-4-phenyl-2-butenoic acidPhenyl groupModerate anticancer activity
4-Oxo-4-(phenoxybutanoic acid)Phenoxy groupAntimicrobial properties

The presence of the propionylamino group in our compound may enhance its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions between substituted anilines and activated carbonyl intermediates. For example, reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with 4-(propionylamino)aniline under reflux in polar aprotic solvents (e.g., DMF or DMSO) yields the target compound. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency .
  • Optimization : Yields vary with substituent steric effects and solvent polarity. For instance, bulkier aryl groups reduce yields due to steric hindrance, while higher temperatures (>80°C) improve reaction rates but may degrade sensitive functional groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • 1H/13C NMR : The α,β-unsaturated carbonyl system (C=O and conjugated C=C) produces distinct downfield shifts (δ ~7.5–8.5 ppm for vinyl protons; δ ~165–175 ppm for carbonyl carbons). The propionylamino group’s NH proton appears as a broad singlet (~δ 10 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Isotopic patterns help validate halogen-free structures .
    • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >99.5% purity, critical for biological assays .

Q. How does the compound’s α,β-unsaturated carbonyl moiety influence its reactivity in downstream modifications?

  • Functional Group Reactivity : The conjugated C=C and carbonyl groups enable Michael additions, nucleophilic attacks, or Diels-Alder reactions. For example, thiols or amines can undergo regioselective additions to the β-carbon, enabling diversification into derivatives with altered solubility or bioactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Troubleshooting Framework :

Solubility/Bioavailability : Poor aqueous solubility (common with hydrophobic aryl groups) may limit in vivo efficacy. Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

Metabolic Stability : Phase I/II metabolism (e.g., hydrolysis of the amide bond) may reduce active concentrations. Isotope labeling (e.g., 14C) tracks metabolic pathways .

  • Case Study : Derivatives with electron-withdrawing substituents on the aryl ring showed improved in vitro cytotoxicity but reduced in vivo activity due to rapid hepatic clearance .

Q. How do structural modifications at the propionylamino or phenylamino groups affect the compound’s pharmacological profile?

  • SAR Insights :

  • Propionylamino Substitution : Replacing the propionyl group with bulkier acyl chains (e.g., isovaleryl) enhances membrane permeability but may reduce target binding affinity .
  • Phenylamino Modifications : Introducing electron-donating groups (e.g., -OCH3) at the para position stabilizes the compound against oxidative degradation, as shown in accelerated stability studies (40°C/75% RH) .
    • Data Interpretation : Use molecular docking to correlate substituent effects with target binding (e.g., kinase inhibition) .

Q. What analytical challenges arise in quantifying trace impurities or stereoisomers, and how can they be mitigated?

  • Challenges :

  • Isomer Separation : The (Z)- and (E)-isomers of the α,β-unsaturated system co-elute in standard HPLC methods. Chiral columns (e.g., Chiralpak IA) or capillary electrophoresis resolve these .
  • Impurity Profiling : Trace byproducts (e.g., hydrolyzed amides) require UPLC-MS/MS with MRM (multiple reaction monitoring) for detection below 0.1% .
    • Case Example : A study reported a 5% discrepancy in bioactivity between batches, traced to undetected (Z)-isomer contamination. Revised protocols using polarimetric detection resolved this .

Methodological Resources

  • Synthesis Protocols : Detailed in (yield optimization) and (IUPAC naming conventions).
  • Analytical Standards : Refer to (HPLC conditions) and (stereochemical analysis).
  • Biological Assay Design : (substituent effects) and (metabolic profiling).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid
Reactant of Route 2
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4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid

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